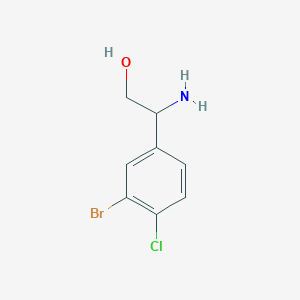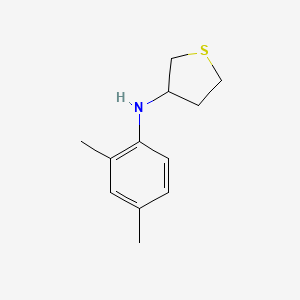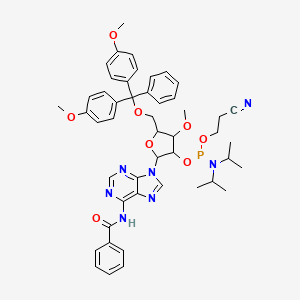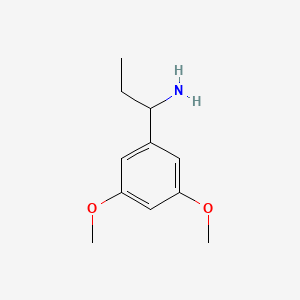
Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate is a complex organic compound with significant applications in various scientific fields. It is characterized by the presence of multiple acetyl groups and an isothiocyanate functional group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate typically involves the reaction of Hepta-O-acetyl-alpha-D-lactosyl bromide with lead thiocyanate . This reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and the presence of a base such as triethylamine (Et3N) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aryl amines and substituted benzothiazoles to form N-lactosylated aryl thioureas and benzothiazolyl thioureas.
Condensation Reactions: It can condense with alcohols to form N-hepta-O-acetyl-beta-D-lactosyl-O-alkyl carbamates.
Common Reagents and Conditions:
Reagents: Aryl amines, substituted benzothiazoles, alcohols.
Conditions: Reactions are typically carried out in solvents like benzene or DMF, with reaction times ranging from 3 to 4 hours.
Major Products:
- N-lactosylated aryl thioureas
- Benzothiazolyl thioureas
- N-hepta-O-acetyl-beta-D-lactosyl-O-alkyl carbamates
Aplicaciones Científicas De Investigación
Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate has diverse applications in scientific research:
- Chemistry: It is used in the synthesis of glycosylated compounds, which are important in the study of carbohydrate chemistry .
- Biology: The compound is utilized in the preparation of glycopeptides and glycoproteins, which are essential for studying protein-carbohydrate interactions .
- Medicine: It has potential applications in drug development, particularly in the synthesis of bioactive molecules with antibacterial and antitumor properties .
- Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties .
Mecanismo De Acción
The mechanism of action of Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate involves its interaction with nucleophiles, such as amines and alcohols, through its isothiocyanate group. This interaction leads to the formation of thiourea and carbamate derivatives. The molecular targets and pathways involved in these reactions are primarily dictated by the reactivity of the isothiocyanate group, which facilitates the formation of covalent bonds with nucleophilic species .
Comparación Con Compuestos Similares
- Hepta-O-acetyl-alpha-D-lactosyl bromide
- Hepta-O-acetyl-beta-lactosyl azide
Comparison: Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity compared to its bromide and azide counterparts. While the bromide and azide derivatives are primarily used as intermediates in organic synthesis, the isothiocyanate compound is more versatile in forming a wide range of thiourea and carbamate derivatives .
Propiedades
Fórmula molecular |
C27H35NO17S |
|---|---|
Peso molecular |
677.6 g/mol |
Nombre IUPAC |
[4,5-diacetyloxy-6-isothiocyanato-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H35NO17S/c1-11(29)36-8-18-21(22(39-14(4)32)24(41-16(6)34)26(43-18)28-10-46)45-27-25(42-17(7)35)23(40-15(5)33)20(38-13(3)31)19(44-27)9-37-12(2)30/h18-27H,8-9H2,1-7H3 |
Clave InChI |
ZEDXOYGZGOUVME-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)













